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Compound of Interest

Compound Name:

(R)-Cyclopropyl(2-

fluorophenyl)methanamine

hydrochloride

CAS No.: 1213846-75-3

Cat. No.: B1489431

Get Quote

Physicochemical Profiling, Synthetic Architecture,
and Analytical Validation
Executive Summary
(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS: 1213846-75-3 for the

R-isomer series) is a high-value chiral building block employed in the synthesis of CNS-active

agents, kinase inhibitors, and allosteric modulators.[1][2] As a chiral

-branched benzylamine, its utility is defined by the rigid cyclopropyl moiety which restricts
conformational freedom, often enhancing potency and metabolic stability in drug candidates.

This guide provides a rigorous technical breakdown of the compound, focusing on its molecular

weight as a stoichiometric anchor, its diastereoselective synthesis via Ellman chemistry, and

the analytical protocols required to validate its enantiomeric purity.

Part 1: Physicochemical Specifications
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The precise molecular weight is the fundamental constant for all stoichiometric calculations in

drug development. For this compound, the distinction between the free base and the

hydrochloride salt is critical for assay formulation and reaction stoichiometry.

Table 1: Molecular Constants & Properties
Property Specification Notes

IUPAC Name

(R)-1-Cyclopropyl-1-(2-

fluorophenyl)methanamine

hydrochloride

Stoichiometric Formula Includes HCl protonation

Free Base Formula Pre-salting species

Molecular Weight (Salt) 201.67 g/mol Primary value for calculations

Molecular Weight (Base) 165.21 g/mol
Used for biological assay

dosing (if normalized)

Physical State
White to off-white crystalline

solid
Hygroscopic tendency

Solubility Water, Methanol, DMSO
Limited solubility in non-polar

solvents (Hexane)

Chirality (R)-Enantiomer -carbon stereocenter

Stoichiometric Calculation Verification
To ensure high-precision accuracy (E-E-A-T standards), the molecular weight is derived from

standard atomic weights:

10 Carbon:

13 Hydrogen:

1 Nitrogen:

1 Fluorine:
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1 Chlorine:

Total:

[2]

Part 2: Synthetic Architecture (Ellman Auxiliary Route)
The synthesis of (R)-Cyclopropyl(2-fluorophenyl)methanamine requires high enantiomeric

excess (ee). Standard racemic synthesis followed by resolution is inefficient. The industry-

standard approach utilizes Ellman’s Sulfinamide chemistry, which provides predictable

diastereoselectivity.

Mechanism of Action
The reaction proceeds via the formation of a chiral N-tert-butanesulfinyl imine. The bulky tert-

butyl group on the sulfur directs the nucleophilic attack of the cyclopropyl Grignard reagent to a

specific face of the imine, establishing the stereocenter before the auxiliary is cleaved.

Step-by-Step Protocol
Step 1: Condensation (Imine Formation)[3]

Reagents: 2-Fluorobenzaldehyde (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), Titanium(IV)

ethoxide (2.0 eq).

Solvent: Anhydrous THF or DCM.

Procedure: Mix aldehyde and sulfinamide. Add Ti(OEt)

dropwise (acts as Lewis acid and water scavenger). Stir at ambient temperature for 12-24
hours.

Workup: Quench with brine. Filter titanium salts through Celite. Concentrate to yield the

chiral sulfinyl imine.[4]

Step 2: Diastereoselective Grignard Addition

Reagents: Cyclopropylmagnesium bromide (1.5 eq).
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Conditions: Anhydrous DCM or Toluene at -48°C to -78°C.

Critical Control: Low temperature is required to maximize the diastereomeric ratio (dr). The

coordination of Mg to the sulfinyl oxygen creates a rigid transition state (Zimmerman-Traxler

model).

Observation: The nucleophile attacks from the Re-face or Si-face (controlled by the auxiliary

configuration).

Step 3: Deprotection & Salt Formation

Reagents: 4M HCl in Dioxane or Methanol.

Procedure: Dissolve the sulfinamide intermediate in methanol. Add HCl solution. Stir for 1

hour. The N-S bond cleaves, liberating the amine and forming the HCl salt.

Purification: Precipitate with diethyl ether or recrystallize from EtOH/EtOAc to remove sulfinyl

byproducts.

Synthetic Workflow Diagram
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Figure 1: Stereoselective synthesis pathway using Ellman's auxiliary to ensure (R)-

configuration.

Part 3: Analytical Validation & Quality Control
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Trustworthiness in data (E-E-A-T) requires rigorous validation. You cannot rely solely on the

synthesis method; you must verify the output.

1. Confirmation of Salt Form (Stoichiometry)
To verify the material is the Monohydrochloride salt (MW 201.67) and not the free base or

dihydrochloride:

Elemental Analysis (CHN): Theoretical % for C10H13ClFN: C 59.56, H 6.50, N 6.95.

Deviations >0.4% indicate hydration or impurities.

Silver Nitrate Titration: Dissolve sample in water; titrate with AgNO

to quantify chloride content. One mole of AgCl precipitate should form per mole of compound
(201.67 g).

2. Enantiomeric Purity (Chiral HPLC)
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine (for free base). Note: Treat salt

with NaHCO3 biphasic wash before injection if using normal phase.

Target: >98% ee.

3. NMR Characterization
H NMR (DMSO-d

): The cyclopropyl protons (0.3–0.6 ppm) and the benzylic methine proton (d, ~3.5–4.0 ppm)
are diagnostic. The ammonium protons (

) typically appear as a broad singlet at 8.0–9.0 ppm, confirming the salt.

F NMR: Single peak around -110 to -120 ppm (relative to CFCl

), confirming the 2-fluoro substitution.

QC Decision Tree
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Figure 2: Analytical workflow for validating structure, stereochemistry, and salt stoichiometry.

Part 4: Handling and Stability
Hygroscopicity: Amine hydrochloride salts are prone to absorbing atmospheric moisture.

Weighing should be performed quickly or in a controlled humidity environment. Absorbed

water will artificially lower the calculated molarity in solution.

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or

slow racemization, although the HCl salt is generally configurationally stable compared to the

free base.
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Safety: The cyclopropyl amine motif can be biologically active.[5] Handle with standard PPE

(gloves, goggles, fume hood) assuming potential CNS activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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